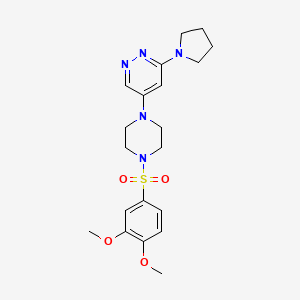![molecular formula C22H27N3O6 B2930079 5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide CAS No. 1207014-89-8](/img/structure/B2930079.png)
5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The presence of the dimethoxy and dioxo groups, along with the furylpropyl and pentanamide moieties, suggest that this compound could have unique properties that make it of interest in medicinal chemistry.
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2,4-dioxo-1,4-dihydroquinazoline ring. It also has dimethoxy groups attached to the 6 and 7 positions of the quinazoline ring, a furylpropyl group attached to the nitrogen, and a pentanamide group attached to the 5 position of the quinazoline ring .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of this compound. The presence of the polar amide group and the nonpolar dimethoxy groups suggest that it could have both polar and nonpolar characteristics. The compound is likely to be solid at room temperature given its molecular structure .Mechanism of Action
properties
IUPAC Name |
5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(furan-2-yl)propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-29-18-13-16-17(14-19(18)30-2)24-22(28)25(21(16)27)11-4-3-9-20(26)23-10-5-7-15-8-6-12-31-15/h6,8,12-14H,3-5,7,9-11H2,1-2H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDAPRJRPRPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCCCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(furan-2-yl)propyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

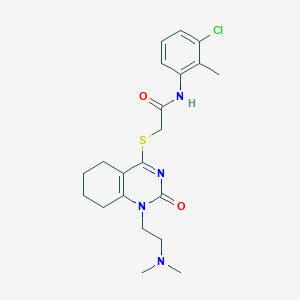
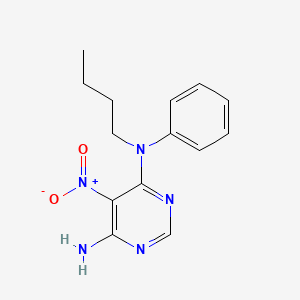
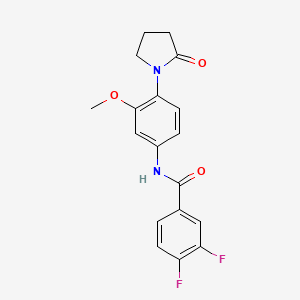
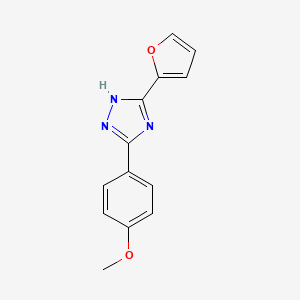

![3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2930007.png)

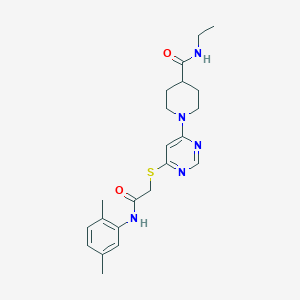
![Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2930013.png)
![7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2930014.png)
